

# A Comparative Spectroscopic Analysis of Ethyl 2,4-diphenylacetoacetate and Its Analogs

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## Compound of Interest

Compound Name: Ethyl 2,4-diphenylacetoacetate

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[City, State] – [Date] – A comprehensive spectroscopic comparison of **Ethyl 2,4-diphenylacetoacetate** and its analogs, Ethyl 2-phenylacetoacetate, Ethyl 4-phenylacetoacetate, and Ethyl acetoacetate, is presented to provide researchers, scientists, and drug development professionals with a valuable resource for compound identification and characterization. This guide summarizes key spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry) in a clear, comparative format and provides detailed experimental protocols.

## Spectroscopic Data Summary

The following tables provide a comparative summary of the key spectroscopic data for **Ethyl 2,4-diphenylacetoacetate** and its analogs.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ ) [ppm]
Ethyl 2,4-diphenylacetoacetate	7.10-7.45 (m, 10H, Ar-H), 4.83 (s, 1H, CH), 4.16 (q, J = 7.1 Hz, 2H, OCH <sub>2</sub> ), 3.25 (s, 2H, CH <sub>2</sub> ), 1.29 (t, J = 7.1 Hz, 3H, CH <sub>3</sub> )
Ethyl 2-phenylacetoacetate	7.27-7.41 (m, 5H, Ar-H), 4.69 (s, 1H, CH), 4.15-4.27 (m, 2H, OCH <sub>2</sub> ), 2.19 (s, 3H, COCH <sub>3</sub> ), 1.18-1.28 (m, 3H, CH <sub>3</sub> )[1]
Ethyl 4-phenylacetoacetate	7.15-7.30 (m, 5H, Ar-H), 4.13 (q, J = 7.1 Hz, 2H, OCH <sub>2</sub> ), 3.65 (s, 2H, PhCH <sub>2</sub> ), 3.40 (s, 2H, COCH <sub>2</sub> CO), 1.23 (t, J = 7.1 Hz, 3H, CH <sub>3</sub> )
Ethyl acetoacetate	4.209 (q, 2H, OCH <sub>2</sub> ), 3.457 (s, 2H, COCH <sub>2</sub> CO), 2.280 (s, 3H, COCH <sub>3</sub> ), 1.290 (t, 3H, CH <sub>3</sub> )[2]

Table 2: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ ) [ppm]
Ethyl 2,4-diphenylacetoacetate (Estimated)	~200-205 (C=O, ketone), ~168-172 (C=O, ester), ~125-140 (Ar-C), ~61-63 (OCH <sub>2</sub> ), ~50-55 (CH), ~45-50 (CH <sub>2</sub> ), ~14 (CH <sub>3</sub> )[3]
Ethyl 2-phenylacetoacetate	201.7, 174.0, 172.7, 168.6, 135.4, 132.8, 131.4, 129.4, 129.0, 128.4, 128.1, 127.0, 104.5, 65.9, 61.8, 60.8, 28.9, 20.0, 14.3, 14.2[1]
Ethyl 4-phenylacetoacetate	201.8, 167.2, 133.9, 129.3 (2C), 128.7 (2C), 127.0, 61.6, 50.0, 45.4, 14.1
Ethyl acetoacetate	200.75, 167.15, 61.42, 50.16, 30.18, 14.10[2]

Table 3: IR Spectroscopic Data (cm<sup>-1</sup>)

Compound	Key Absorptions (cm <sup>-1</sup> )
Ethyl 2,4-diphenylacetoacetate	~1750-1735 (C=O, ester), ~1725-1705 (C=O, ketone), ~3100-3000 (Ar C-H), ~2980-2850 (Aliphatic C-H)[3]
Ethyl 2-phenylacetoacetate	~1740 (C=O, ester), ~1720 (C=O, ketone), ~3030 (Ar C-H), ~2980 (Aliphatic C-H)
Ethyl 4-phenylacetoacetate	~1735 (C=O, ester), ~1715 (C=O, ketone), ~3020 (Ar C-H), ~2970 (Aliphatic C-H)
Ethyl acetoacetate	1743 (C=O, ester), 1721 (C=O, ketone), 2983 (C-H)

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M <sup>+</sup> ) and Key Fragments
Ethyl 2,4-diphenylacetoacetate	Calculated Monoisotopic Mass: 282.12560 Da[3]
Ethyl 2-phenylacetoacetate	206 (M <sup>+</sup> ), 161, 133, 105, 91, 77
Ethyl 4-phenylacetoacetate	206 (M <sup>+</sup> ), 115, 91, 65
Ethyl acetoacetate	130 (M <sup>+</sup> ), 88, 70, 43

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker Avance 500 spectrometer operating at 500 MHz for <sup>1</sup>H and 125 MHz for <sup>13</sup>C nuclei.

- **Data Acquisition:** For  $^1\text{H}$  NMR, the spectral width was set to 12 ppm, with a relaxation delay of 1.0 s and 16 scans. For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum was acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.
- **Data Processing:** The free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

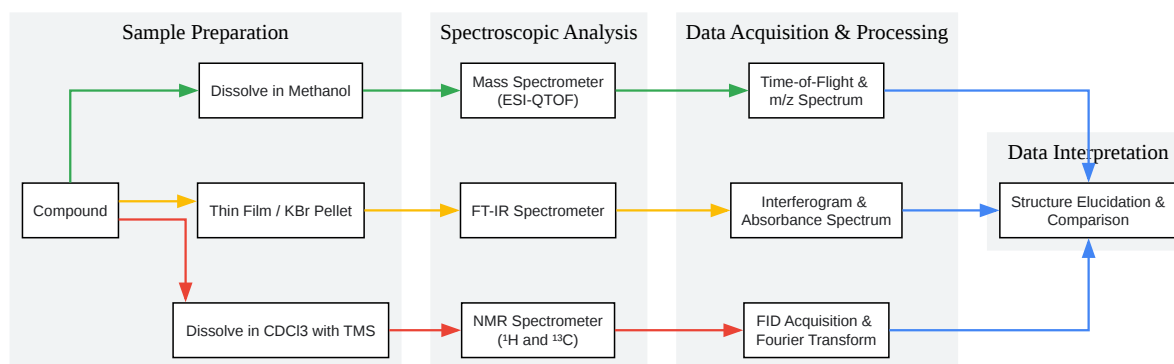
## Infrared (IR) Spectroscopy

- **Sample Preparation:** A thin film of the neat liquid or a KBr pellet of the solid compound was prepared.
- **Instrumentation:** IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
- **Data Acquisition:** Spectra were acquired in the range of  $4000\text{--}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$  and an accumulation of 16 scans.
- **Data Processing:** The background spectrum was subtracted from the sample spectrum, and the resulting transmittance spectrum was converted to absorbance.

## Mass Spectrometry (MS)

- **Sample Preparation:** The sample was dissolved in methanol to a concentration of approximately 1 mg/mL.
- **Instrumentation:** Mass spectra were obtained on a Waters Xevo G2-XS QToF mass spectrometer using electrospray ionization (ESI) in positive ion mode.
- **Data Acquisition:** The sample was introduced via direct infusion at a flow rate of  $10\text{ }\mu\text{L/min}$ . The capillary voltage was set to 3.0 kV, and the cone voltage was 30 V. The desolvation gas flow was 600 L/hr at a temperature of  $350\text{ }^\circ\text{C}$ .
- **Data Processing:** The mass-to-charge ratios ( $m/z$ ) of the detected ions were recorded. For high-resolution mass spectrometry (HRMS), the measured mass was compared to the calculated exact mass of the molecular formula.

## Experimental Workflow



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Caption: General workflow for the spectroscopic analysis of organic compounds.

This guide provides a foundational dataset for the spectroscopic characterization of **Ethyl 2,4-diphenylacetoacetate** and its analogs, aiding in quality control, reaction monitoring, and the development of new chemical entities.

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## References

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